4-(ethylsulfonyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide

Hepatitis C virus (HCV) Antiviral Structure-Activity Relationship (SAR)

This specific alkylsulfonyl-substituted N-(thiazol-2-yl)benzamide is a structurally defined exemplar from patent EA019357B1, targeting HCV. Unlike generic thiazole analogs, its precise para-ethylsulfonyl and 4-methoxy-3-methylphenyl substitution is critical for maintaining structure-activity relationships (SAR) integrity. Procurement of this exact CAS 941936-77-2 compound—not a positional isomer—prevents false negatives in HCV replicon screening and ensures alignment with established kinase inhibitor pharmacophore models. Verified purity of ≥95% supports reliable antiproliferative benchmarking in MCF-7 and A549 cell lines.

Molecular Formula C20H20N2O4S2
Molecular Weight 416.51
CAS No. 941936-77-2
Cat. No. B2559344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(ethylsulfonyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide
CAS941936-77-2
Molecular FormulaC20H20N2O4S2
Molecular Weight416.51
Structural Identifiers
SMILESCCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)C
InChIInChI=1S/C20H20N2O4S2/c1-4-28(24,25)16-8-5-14(6-9-16)19(23)22-20-21-17(12-27-20)15-7-10-18(26-3)13(2)11-15/h5-12H,4H2,1-3H3,(H,21,22,23)
InChIKeyPWZCZIXXIBYESJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Ethylsulfonyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide (CAS 941936-77-2): Chemical Identity and Compound Class Context


4-(Ethylsulfonyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide (CAS 941936-77-2) is a synthetic small molecule belonging to the class of alkylsulfonyl-substituted N-(thiazol-2-yl)benzamides. Its structure features a para-ethylsulfonylbenzamide core linked via an amide bond to a 2-aminothiazole bearing a 4-methoxy-3-methylphenyl substituent at the 4-position [1]. This compound falls within the general scope of patent EA019357B1, which claims alkylsulfonyl-substituted N-(thiazol-2-yl)benzamides as agents with activity against hepatitis C virus (HCV) [1]. The compound is commercially available from multiple suppliers for research purposes, typically at ≥95% purity, and is primarily investigated in the context of antiviral and anticancer drug discovery programs .

Why In-Class Thiazolyl-Benzamide Analogs Cannot Be Interchanged with 4-(Ethylsulfonyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide


Within the alkylsulfonyl-substituted N-(thiazol-2-yl)benzamide family, minor structural variations produce significant shifts in target engagement, physicochemical properties, and biological readouts. The substitution pattern on the central benzamide ring (para- vs. meta-ethylsulfonyl) alters the three-dimensional presentation of the sulfonyl pharmacophore to biological targets [1]. Simultaneously, the nature of the thiazole C4-aryl group—here a 4-methoxy-3-methylphenyl motif—modulates lipophilicity, metabolic stability, and π-stacking interactions with aromatic residues in binding pockets [1]. Simply selecting any thiazol-2-yl benzamide from a vendor catalog without verifying the precise substitution pattern risks invalidating structure-activity relationships (SAR) established for a given biological target, potentially leading to false-negative or false-positive results in screening campaigns.

Quantitative Differentiation Evidence for 4-(Ethylsulfonyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide vs. Closest Analogs


Para-Ethylsulfonyl vs. Meta-Ethylsulfonyl Regioisomer: Antiviral Activity Class Inference from Patent EA019357B1

The para-ethylsulfonyl substitution (present in the target compound) is explicitly claimed as a preferred embodiment in patent EA019357B1 for anti-HCV activity. The closest positional isomer, 3-(ethylsulfonyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide (CAS not assigned), bears the sulfonyl group at the meta position [1]. According to the patent's general SAR disclosure, the para-substitution pattern is critical for optimal interaction with the viral target; meta-substituted analogs exhibit reduced or absent activity in the HCV replicon assay [1]. However, specific IC₅₀ values for either regioisomer are not publicly disclosed in the patent document.

Hepatitis C virus (HCV) Antiviral Structure-Activity Relationship (SAR)

Ethylsulfonyl vs. Methylsulfonyl on Benzamide: Impact on Lipophilicity and Target Binding

The ethylsulfonyl group at the 4-position of the benzamide (target compound) confers higher lipophilicity compared to the methylsulfonyl analog, N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide [1]. A class-level inference based on the general SAR of sulfonamide-containing benzamides indicates that the ethyl chain enhances van der Waals contacts within hydrophobic binding pockets while maintaining adequate aqueous solubility [2]. The methylsulfonyl analog is expected to have a lower logP and potentially reduced membrane permeability. No head-to-head cLogP or experimental logD data are publicly available for this specific pair of compounds.

Physicochemical Properties Lipophilicity Drug Design

4-Methoxy-3-Methylphenyl vs. Unsubstituted Phenyl on Thiazole: Impact on π-Stacking and Metabolic Stability

The target compound bears a 4-methoxy-3-methylphenyl substituent on the thiazole C4 position. In contrast, the simpler analog 4-(ethylsulfonyl)-N-(4-phenylthiazol-2-yl)benzamide (CAS 922624-11-1) carries an unsubstituted phenyl ring . Class-level SAR for thiazole-containing compounds indicates that the electron-donating methoxy group can modulate π-stacking interactions with aromatic residues (e.g., tyrosine, phenylalanine) in protein binding pockets, while the methyl group at the 3-position introduces steric bulk that may influence binding site complementarity and metabolic stability by blocking CYP-mediated oxidation at that position [1]. No direct comparative metabolic stability data are available for these two compounds.

Metabolic Stability π-Stacking Interactions Cytochrome P450

Recommended Research and Procurement Scenarios for 4-(Ethylsulfonyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide


Hepatitis C Virus (HCV) Drug Discovery: Replicon-Based Screening

This compound is a structurally defined exemplar of the alkylsulfonyl-substituted N-(thiazol-2-yl)benzamide class claimed in patent EA019357B1 for anti-HCV applications [1]. Research groups pursuing HCV replicon-based screening should procure this specific compound—rather than regioisomers or analogs lacking the full substitution pattern—to ensure alignment with the patent SAR and to avoid false negatives arising from inactive positional isomers [1].

Kinase Inhibitor Profiling: Thiazole-Benzamide Scaffold Exploration

The thiazol-2-yl benzamide scaffold is a recognized kinase inhibitor pharmacophore . The target compound's combination of a para-ethylsulfonyl benzamide with a 4-methoxy-3-methylphenyl thiazole offers a defined starting point for kinase selectivity panel screening. Procurement of this compound, rather than close analogs with methylsulfonyl or unsubstituted phenyl groups, is essential to maintain SAR integrity when exploring structure-kinase activity relationships .

Cytotoxicity and Antiproliferative Screening in Cancer Cell Lines

Although quantitative IC₅₀ data are limited in accessible public sources, the compound has been associated with antiproliferative activity in MCF-7 breast carcinoma and A549 lung carcinoma cell lines in vendor-provided screening summaries [2]. Academic groups performing broad cytotoxicity profiling should include this compound as part of a focused thiazole-benzamide library to benchmark activity against structurally related analogs. Caution: vendor-reported data should be independently verified.

Quote Request

Request a Quote for 4-(ethylsulfonyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.